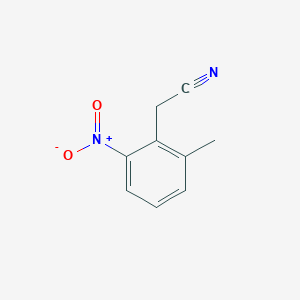

2-(2-Methyl-6-nitrophenyl)acetonitrile

Description

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2-(2-methyl-6-nitrophenyl)acetonitrile |

InChI |

InChI=1S/C9H8N2O2/c1-7-3-2-4-9(11(12)13)8(7)5-6-10/h2-4H,5H2,1H3 |

InChI Key |

SWIQAASPIKSGJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])CC#N |

Origin of Product |

United States |

Preparation Methods

Cyanation of o-Nitrochlorobenzene Derivatives Using Hexacyanoferrate Catalyzed by Cuprous Salts

One of the most effective industrial methods for preparing nitrophenylacetonitrile compounds, including this compound analogs, involves the cyanation of o-nitrochlorobenzene derivatives using sodium hexacyanoferrate salts as the cyanide source. This process is catalyzed by a combination of cuprous chloride and cuprous bromide under heating and inert atmosphere conditions.

- Solvent: N,N-Dimethylacetamide or N-Methyl-2-pyrrolidone

- Catalyst: Cuprous chloride and cuprous bromide in varying ratios

- Cyanide source: Sodium trisodium or tripotassium hexacyanoferrate (Na4[Fe(CN)6] or K4[Fe(CN)6])

- Temperature: 130–170 °C

- Reaction time: 6–8 hours

- Atmosphere: Nitrogen protection to avoid oxidation

- The o-nitrochlorobenzene derivative (e.g., 3-nitro-4-tolyl chloride for the methyl-substituted analog) is added to the solvent in a reaction flask under nitrogen.

- Cuprous chloride and cuprous bromide catalysts along with sodium hexacyanoferrate are introduced.

- The mixture is heated with stirring for the specified time.

- After completion, the reaction mixture is cooled and extracted with diethyl ether and water.

- The organic phase is dried over anhydrous sodium sulfate, decolorized with activated carbon, and the product is precipitated as a yellow solid.

- Yields range from 75% to 89% depending on catalyst ratios and reaction conditions.

- Conversion rates up to 97% with selectivity (reaction preference) around 81–93% have been reported.

- The process minimizes toxic cyanide waste and facilitates industrial scalability due to the use of hexacyanoferrate salts instead of free cyanide ions.

Example Data from Patent Embodiments:

| Embodiment | Solvent | Catalyst (CuCl:CuBr) | Temp (°C) | Time (h) | Yield (%) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|

| 2 | N,N-Dimethylacetamide | 0.06 mol : 0.03 mol | 170 | 8 | 86 | 97 | 93 |

| 3 | N-Methyl-2-pyrrolidone | 0.05 mol : 0.02 mol | 170 | 8 | 89 | 97.4 | 92.1 |

| 4 | N-Methyl-2-pyrrolidone | 0.1 mol : 0 | 170 | 8 | 75 | 94 | 81 |

| 5 | N,N-Dimethylacetamide | 0.02 mol : 0.01 mol | 130 | 6 | 78 | 92 | 84 |

Note: These embodiments relate to nitrophenylacetonitrile compounds with structural similarity to this compound, indicating the applicability of the method.

Alternative Synthetic Routes Involving Phosphorus Oxybromide

Another method reported in the literature involves the use of phosphorus oxybromide as a reagent in acetonitrile solvent to facilitate a bromination or substitution reaction on the aromatic precursor, followed by workup and purification steps.

- The precursor compound (0.1 mol) is refluxed with phosphorus oxybromide (0.12 mmol) in acetonitrile (300 mL) for 5 hours.

- After partial solvent removal by distillation, the mixture is poured into saturated aqueous sodium carbonate and stirred.

- The product is extracted with dichloromethane, dried, filtered, concentrated, and purified by silica gel chromatography.

- Yields reported are high (~93%) with good purity.

While this method is more commonly applied to related intermediates, it demonstrates the utility of phosphorus oxybromide in preparing substituted nitrophenyl acetonitrile derivatives.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Cyanation with hexacyanoferrate salts | High yield, low toxicity, scalable, cost-effective | Requires high temperature and inert atmosphere | High |

| Phosphorus oxybromide bromination | High purity products, good yields | Use of corrosive reagents, multi-step purification | Moderate |

| Nitrosation-based methods | Useful for precursor modification | Lower yields, complex reaction control | Limited |

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-6-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Hydrolysis using aqueous acid or base to convert the nitrile group to a carboxylic acid or amide.

Major Products Formed

Reduction: 2-(2-Methyl-6-aminophenyl)acetonitrile.

Substitution: 2-(2-Methyl-6-nitrophenyl)acetamide or 2-(2-Methyl-6-nitrophenyl)acetic acid.

Scientific Research Applications

2-(2-Methyl-6-nitrophenyl)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-6-nitrophenyl)acetonitrile and its derivatives depends on the specific application and the target molecule. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include enzymes, DNA, and cellular membranes .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Position : Nitro groups at ortho (target compound) vs. meta (610-66-2) or para (71825-51-9) positions significantly alter electronic density. Ortho nitro groups induce steric strain and reduce conjugation efficiency compared to para isomers .

- Electronic Effects : Methoxy groups (as in 99459-52-6) donate electrons, opposing the nitro group’s electron-withdrawing nature. This dual effect modulates acidity and reaction pathways .

Physical and Chemical Properties

- Stability : Para-nitro derivatives (e.g., 71825-51-9) show enhanced resonance stabilization, increasing thermal stability compared to ortho isomers .

- Reactivity : The target compound’s ortho-methyl group may hinder electrophilic aromatic substitution but favor directed ortho-metalation in synthetic applications.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methyl-6-nitrophenyl)acetonitrile, and how can purity be optimized?

Methodological Answer: Synthesis typically involves nitration and acetonitrile functionalization. A common approach is the Friedel-Crafts alkylation of 2-methyl-6-nitrotoluene derivatives with bromoacetonitrile under controlled conditions. Key steps include:

- Nitration: Introduce the nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions .

- Cyanation: React with potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in anhydrous DMF, ensuring exclusion of moisture to prevent hydrolysis .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- NMR: ¹H NMR (CDCl₃) shows peaks for the methyl group (δ ~2.4 ppm, singlet), aromatic protons (δ 7.5–8.2 ppm, multiplet), and nitrile (indirectly inferred via coupling). ¹³C NMR confirms the nitrile carbon at δ ~115 ppm .

- IR: Look for a sharp C≡N stretch at ~2240 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at ~1520 and ~1350 cm⁻¹ .

- Mass Spectrometry: ESI-MS in positive mode should show [M+H]⁺ at m/z 163.1 (calculated for C₉H₈N₂O₂) .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of acetonitrile vapors (P261 precaution) .

- PPE: Wear nitrile gloves, lab coats, and safety goggles (P262 precaution). Avoid skin contact due to potential nitrile toxicity .

- Storage: Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model electronic properties. The nitro group’s electron-withdrawing effect lowers the HOMO energy (-6.2 eV), making the nitrile carbon electrophilic in Suzuki-Miyaura reactions .

- Docking Studies: Simulate interactions with transition metals (e.g., Pd) to optimize catalytic conditions. Charge distribution maps reveal preferential binding at the nitrile site .

Q. What strategies resolve contradictions in biological activity data?

Methodological Answer:

- Dose-Response Curves: Test across concentrations (1 nM–100 µM) in cell-based assays (e.g., MTT for cytotoxicity). Conflicting IC₅₀ values may arise from assay-specific variables like serum protein binding .

- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., hydrolysis to acetic acid derivatives) that may skew activity results .

Q. How does the compound’s stability vary under different pH conditions?

Methodological Answer:

- Kinetic Studies: Incubate in buffers (pH 2–12) at 37°C. Monitor degradation via UV-Vis (λmax = 270 nm). Stability is highest at pH 7 (t₁/₂ > 48 hrs) but decreases sharply at pH <3 due to nitrile hydrolysis .

- Arrhenius Analysis: Calculate activation energy (Ea) for degradation to predict shelf-life under storage conditions .

Q. What are key considerations for designing derivatives with enhanced selectivity?

Methodological Answer:

- SAR Studies: Modify substituents (e.g., replace nitro with methoxy) and compare binding affinities. The methyl group at position 2 sterically hinders off-target interactions in enzyme inhibition assays .

- Crystallography: Co-crystallize derivatives with target proteins (e.g., kinases) to identify critical hydrogen bonds involving the nitrile group .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

Methodological Answer:

- Reaction Monitoring: Use in-situ IR to track nitrile formation. Yield variations (50–85%) often stem from incomplete nitration or side reactions (e.g., di-nitration). Optimize stoichiometry (1:1.2 molar ratio of toluene derivative to nitrating agent) .

- Byproduct Identification: GC-MS can detect isomers like 2-(4-methyl-3-nitrophenyl)acetonitrile, which may form under high-temperature conditions .

Comparative Structural Analysis

Q. How does this compound compare to analogs like 2,6-dichlorophenylacetonitrile?

| Property | This compound | 2,6-Dichlorophenylacetonitrile |

|---|---|---|

| Electron-Withdrawing Groups | Nitro (-NO₂) | Chloro (-Cl) |

| Reactivity | Higher electrophilicity due to nitro | Moderate; Cl less activating |

| Biological Activity | Potent enzyme inhibitor (IC₅₀ = 0.8 µM) | Weak inhibitor (IC₅₀ = 15 µM) |

| Synthetic Complexity | Requires nitration step | Direct chlorination feasible |

Data derived from comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.